(2-Hydroxyphenyl) 3-nitrobenzoate
Description
(2-Hydroxyphenyl) 3-nitrobenzoate is an aromatic ester derivative comprising a hydroxyphenyl group esterified with a 3-nitrobenzoic acid moiety. Its structure combines electron-withdrawing (nitro) and electron-donating (hydroxyl) groups, enabling unique reactivity and applications in coordination chemistry and medicinal chemistry. Notably, organotin(IV) complexes of 3-nitrobenzoate derivatives exhibit enhanced biological activity, particularly as antimalarial agents, compared to their uncomplexed forms . The compound’s synthesis typically involves esterification of 3-nitrobenzoic acid with 2-hydroxyphenol under acidic or coupling-agent conditions. Its nitro group facilitates coordination with metal centers, while the hydroxyl group may participate in hydrogen bonding or serve as a site for further functionalization.
Properties
IUPAC Name |
(2-hydroxyphenyl) 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-11-6-1-2-7-12(11)19-13(16)9-4-3-5-10(8-9)14(17)18/h1-8,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYYBXXPLOOFPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl) 3-nitrobenzoate typically involves the esterification of 2-hydroxyphenol with 3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of (2-Hydroxyphenyl) 3-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: (2-Hydroxyphenyl) 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester bond can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(2-Hydroxyphenyl) 3-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Hydroxyphenyl) 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Methyl 3-Nitro-2-Methylbenzoate
Methyl 3-nitro-2-methylbenzoate shares a similar nitrobenzoate backbone but substitutes the hydroxyphenyl group with a methyl ester and an additional methyl substituent at the ortho position (C-2). This structural difference reduces its capacity for metal coordination and hydrogen bonding, limiting its utility in catalytic or bioactive applications. However, it serves as a key intermediate in organic synthesis due to its stability and ease of functionalization .
Organotin(IV) Complexes vs. Free Ligands
Organotin(IV) derivatives of 3-nitrobenzoate, such as triphenyltin(IV) 3-nitrobenzoate, demonstrate significantly higher antimalarial activity (IC₅₀: 0.8 µM) compared to the free ligand (IC₅₀ >10 µM) . The Sn(IV) center enhances bioactivity by facilitating membrane penetration and disrupting parasitic redox processes. In contrast, non-metallated analogs lack this synergistic effect.
Macrocyclic Polyethers with Thiadiazole Moieties
Macrocyclic polyethers containing 2,5-bis(2-hydroxyphenyl)-1,3,4-thiadiazole () share aromatic hydroxyl groups but incorporate a thiadiazole ring instead of a nitrobenzoate. The thiadiazole’s electron-deficient nature enhances UV absorption and catalytic activity in metal-free systems. However, these compounds lack the nitro group’s redox versatility, making them less effective in antimalarial applications but more suitable for photostabilization or sensing .
UV Absorbers: Benzotriazole vs. Nitrobenzoate Derivatives
Tinuvin®5050, a blend of 2-(2-hydroxyphenyl)-benzotriazole and hindered amine light stabilizers (HALS), outperforms nitrobenzoate derivatives in UV protection.
| Property | (2-Hydroxyphenyl) 3-Nitrobenzoate | Tinuvin®5050 |
|---|---|---|
| UV Absorption Range (nm) | 250–320 (weak) | 290–400 (strong) |
| Key Mechanism | Radical scavenging (nitro group) | UV absorption + HALS synergy |
| Applications | Niche photostabilization | Industrial coatings |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
